![molecular formula C15H11N3 B3319069 3,5-Di(pyridin-4-yl)pyridine CAS No. 106047-37-4](/img/structure/B3319069.png)
3,5-Di(pyridin-4-yl)pyridine
Overview
Description
3,5-Di(pyridin-4-yl)pyridine is a pincer-type compound. The tricationic pro-ligand (C 20 H 22 N 5 O 2) 3+ bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group features three triflate anions (CF 3 SO 3−) in the asymmetric unit .
Synthesis Analysis
The synthesis of 3,5-Di(pyridin-4-yl)pyridine involves the formation of a tricationic pincer tridentate salt N,N′-di (pyridin-4-yl)-pyridine-3,5-dicarboxamide (II) from a neutral pincer tridentate ligand .Molecular Structure Analysis
The central N-methyl moiety is planar to a r.m.s deviation of 0.01, and the two adjacent N-methylpyridine moieties are out of the plane with dihedral angles of 33.62° (3) and 86.08° (3). The molecular packing structure of the compound shows an 18-molecule aggregate in a 3-dimensional supramolecular synthon stabilized by intermolecular N–H⋯O and C–H⋯O contacts .Chemical Reactions Analysis
The hydrothermal reaction of N 3,N 5 -di (pyridin-4-yl)pyridine-3,5-dicarboxamide (L) with Co (NO 3) 2 ·6H 2 O and ErCl 3 ·6H 2 O yields a new complex, { [Co (L) 2 (NO 3) 1.15 (Cl) 0.85 ]·4DMF} n (1). Complex 1 has been characterized by single-crystal and powder X-ray diffraction, IR, and elemental and thermogravimetric analysis .Physical And Chemical Properties Analysis
The Hirshfeld surface analysis and fingerprint plots show that the OH/HO contacts resulting from C–H⋯O intermolecular interactions contributed significantly to the overall surface interaction with a total percentage contribution of 35.4%. The pairwise interaction energy calculations were implemented with a Gaussian plugin in Crystal Explorer 17 at the B3LYP/6-31G (d,p) level of theory. Energy profile diagrams and interaction energy values indicate that the crystal structure was stabilized by a combination of electrostatic and dispersion forces in the crystal lattice .Scientific Research Applications
Synthesis and Crystal Structure Analysis
The compound “3,5-Di(pyridin-4-yl)pyridine” can be synthesized and its crystal structure can be analyzed . The tricationic pro-ligand (C20H22N5O2)3+ bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group features three triflate anions (CF3SO3−) in the asymmetric unit . The central N-methyl moiety is planar to a r.m.s deviation of 0.01, and the two adjacent N-methylpyridine moieties are out of the plane with dihedral angles of 33.62° (3) and 86.08° (3) .
Hirshfeld Surface Analysis
The Hirshfeld surface analysis and fingerprint plots show that the OH/HO contacts resulting from C–H⋯O intermolecular interactions contributed significantly to the overall surface interaction with a total percentage contribution of 35.4% .
Computational Chemistry Studies
The pairwise interaction energy calculations were implemented with a Gaussian plugin in Crystal Explorer 17 at the B3LYP/6-31G(d,p) level of theory . Energy profile diagrams and interaction energy values indicate that the crystal structure was stabilized by a combination of electrostatic and dispersion forces in the crystal lattice .
Anion Receptor
Tridentate pincer ligands with a defined region of positive charge have good potential to act as anion receptors .
Hydrogen Bond Interactions
In some instances, the compound can display hydrogen bond interactions that are essential in maintaining biological processes .
Metal Extracting Agents
While tridentate pincer ligands derived from the isomeric series of pyridine-2,3-, 2,4-, 2,5-, 2,6-, and 3,4-dicarboxylic acids have been reported to embody such interactions and have been utilized as metal extracting agents .
Molecular Switches
The compound can be used in the creation of molecular switches .
Supramolecular Assemblies
The compound has been utilized in the formation of supramolecular assemblies .
Mechanism of Action
Safety and Hazards
The safety data sheet for pyridine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .
Future Directions
properties
IUPAC Name |
3,5-dipyridin-4-ylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3/c1-5-16-6-2-12(1)14-9-15(11-18-10-14)13-3-7-17-8-4-13/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPNOFJGIJNSPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CN=C2)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Di(pyridin-4-yl)pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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